methyl 2-(4-chlorophenyl)-2-(7H-purin-8-ylsulfanyl)acetate
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Overview
Description
Methyl 2-(4-chlorophenyl)-2-(7H-purin-8-ylsulfanyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a purine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorophenyl)-2-(7H-purin-8-ylsulfanyl)acetate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as xanthine oxidase and cyclooxygenase-2. It has also been shown to have an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. It has also been shown to inhibit the activity of enzymes such as xanthine oxidase and cyclooxygenase-2, which can help to reduce the risk of certain diseases such as gout and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 2-(4-chlorophenyl)-2-(7H-purin-8-ylsulfanyl)acetate in lab experiments is that it is relatively easy to synthesize. It has also been shown to have a wide range of potential applications in various fields of scientific research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many possible future directions for research on methyl 2-(4-chlorophenyl)-2-(7H-purin-8-ylsulfanyl)acetate. One possible direction is to investigate its potential applications in the treatment of cancer. Another possible direction is to study its anti-inflammatory properties in more detail, with the aim of developing new treatments for inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
Methyl 2-(4-chlorophenyl)-2-(7H-purin-8-ylsulfanyl)acetate can be synthesized using various methods. One of the most common methods involves the reaction of 4-chlorophenylacetic acid with 6-mercaptopurine in the presence of thionyl chloride and methanol. The resulting product is then treated with methyl iodide to form this compound.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-2-(7H-purin-8-ylsulfanyl)acetate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its ability to inhibit the activity of enzymes such as xanthine oxidase and cyclooxygenase-2.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-(7H-purin-8-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-21-13(20)11(8-2-4-9(15)5-3-8)22-14-18-10-6-16-7-17-12(10)19-14/h2-7,11H,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVBSNDUGGBGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)SC2=NC3=NC=NC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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